molecular formula C16H22N2 B13821612 Mix-collidine

Mix-collidine

Katalognummer: B13821612
Molekulargewicht: 242.36 g/mol
InChI-Schlüssel: OQNUQKJWBHYJAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mix-collidine, also known as trimethylpyridine, is a chemical compound that belongs to the pyridine family. It is characterized by the presence of three methyl groups attached to the pyridine ring. This compound is known for its distinct chemical properties and is used in various industrial and research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Mix-collidine can be synthesized through several methods. One common synthetic route involves the alkylation of pyridine with methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically takes place under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

In industrial settings, this compound is often produced using catalytic processes. One such method involves the gas-phase synthesis of pyridine bases over shape-selective catalysts like ZSM-5 zeolite. This method allows for the efficient production of this compound with high selectivity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

Mix-collidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions include pyridine N-oxides, dihydropyridine derivatives, and various substituted pyridines. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Wissenschaftliche Forschungsanwendungen

Mix-collidine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of mix-collidine involves its interaction with specific molecular targets and pathways. For example, in biological systems, this compound derivatives can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Vergleich Mit ähnlichen Verbindungen

Mix-collidine is similar to other pyridine derivatives such as picoline and lutidine. it is unique due to the presence of three methyl groups, which confer distinct chemical properties and reactivity. Compared to picoline, which has only one methyl group, and lutidine, which has two, this compound exhibits higher steric hindrance and different electronic effects, making it suitable for specific applications .

List of Similar Compounds

    Picoline: Monomethylpyridine

    Lutidine: Dimethylpyridine

    Quinoline: Benzopyridine

    Isoquinoline: Benzopyridine isomer

This compound’s unique structure and properties make it a valuable compound in various fields of research and industry.

Eigenschaften

Molekularformel

C16H22N2

Molekulargewicht

242.36 g/mol

IUPAC-Name

2,3,6-trimethylpyridine;2,4,6-trimethylpyridine

InChI

InChI=1S/2C8H11N/c1-6-4-7(2)9-8(3)5-6;1-6-4-5-7(2)9-8(6)3/h2*4-5H,1-3H3

InChI-Schlüssel

OQNUQKJWBHYJAA-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N=C(C=C1)C)C.CC1=CC(=NC(=C1)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.